![molecular formula C22H23NO B14373189 2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-10-8](/img/structure/B14373189.png)
2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide
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Overview
Description
2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methylphenyl group and a naphthyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the reaction of 2-methylphenylacetic acid with 2-(naphthalen-2-yl)propan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one
- 1-(Naphthalen-2-yl)propan-1-amine
- 1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one
Uniqueness
2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to its specific combination of a methylphenyl group and a naphthyl group attached to an acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide, also referred to as N-(2-naphthalen-2-ylpropan-2-yl)-2-phenylacetamide, is an organic compound with significant biological activity. Its molecular formula is C21H21NO, and it has been studied for its potential applications in pharmacology and biochemistry. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C21H21NO |
Molecular Weight | 303.398 g/mol |
CAS Number | 90299-05-1 |
LogP | 5.274 |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a releasing agent for serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive functions.
Target Receptors
The compound targets various receptors:
- Serotonin Receptors : Modulates mood and anxiety.
- Dopamine Receptors : Influences reward and pleasure pathways.
- Norepinephrine Receptors : Affects attention and response actions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro studies have shown that certain analogs demonstrate potent activity against various pathogens with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL . The compound also shows synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Anticancer Properties
Studies have highlighted the anticancer potential of the compound. It has been tested against different cancer cell lines, showing cytotoxic effects with IC50 values comparable to or better than standard chemotherapeutic agents. For example, one study reported that specific derivatives exhibited IC50 values less than that of doxorubicin in Jurkat cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo tests demonstrated a significant reduction in paw edema in animal models when treated with this compound, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
-
Antimicrobial Evaluation : A study conducted on various derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Compound MIC (μg/mL) MBC (μg/mL) 7b 0.22 0.25 4a 0.30 0.35 - Cytotoxicity Assessment : In a comparative analysis against established drugs, several derivatives showed notable cytotoxicity towards cancer cell lines with IC50 values ranging from 12.27 μM to 31.64 μM for DNA gyrase inhibitors .
- Anti-inflammatory Activity : The compound was tested in a carrageenan-induced paw edema model, resulting in a significant reduction in inflammation compared to control groups, confirming its therapeutic potential in inflammatory conditions .
Properties
CAS No. |
90299-10-8 |
---|---|
Molecular Formula |
C22H23NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C22H23NO/c1-16-8-4-5-10-18(16)15-21(24)23-22(2,3)20-13-12-17-9-6-7-11-19(17)14-20/h4-14H,15H2,1-3H3,(H,23,24) |
InChI Key |
AMCIZIOOBGVXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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